pf-9184

Vue d'ensemble

Description

PF-9184 is a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of pro-inflammatory prostaglandin E₂ (PGE₂). Discovered via high-throughput screening (HTS), this compound exhibits an IC₅₀ of 16.5 nM against recombinant human mPGES-1, with >6,500-fold selectivity over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . This selectivity positions this compound as a promising therapeutic candidate for inflammation-driven diseases, such as rheumatoid arthritis and cancer, where PGE₂ overexpression is implicated in pathogenesis .

In cellular assays, this compound inhibits IL-1β-induced PGE₂ synthesis in human monocytes and synovial fibroblasts (IC₅₀: 0.5–5 µM) without affecting other prostaglandins like 6-keto-PGF₁α or PGF₂α under short-term exposure . However, prolonged exposure in synovial fibroblasts unexpectedly suppresses 6-keto-PGF₁α, suggesting feedback regulation involving COX-2 or mPGES-1 expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PF 9184 est synthétisé par une série de réactions chimiques impliquant la formation d’une structure biphénylique et une fonctionnalisation ultérieure. Les étapes clés comprennent :

- Formation du noyau biphénylique par couplage du 3’,4’-dichlorobiphényle avec des réactifs appropriés.

- Introduction du fragment benzothiazine par des réactions de cyclisation.

- Fonctionnalisation du cycle benzothiazine pour introduire les groupes carboxamide et hydroxy.

Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de PF 9184 suit des voies de synthèse similaires, mais elle est mise à l’échelle pour accommoder des quantités plus importantes. Le processus implique l’optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour assurer la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

PF 9184 subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels en états plus oxydés.

Réduction : Réduction de groupes fonctionnels spécifiques pour obtenir les propriétés chimiques souhaitées.

Substitution : Remplacement de groupes fonctionnels par d’autres entités chimiques pour modifier l’activité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction sont soigneusement contrôlées pour obtenir les transformations souhaitées sans compromettre l’intégrité du composé .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des versions modifiées de PF 9184 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études supplémentaires ou des applications thérapeutiques .

Applications de la recherche scientifique

PF 9184 a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme un composé outil pour étudier l’inhibition de la mPGES-1 et ses effets sur la synthèse des prostaglandines.

Biologie : Étudié pour son rôle dans la modulation des voies inflammatoires et son potentiel en tant qu’agent thérapeutique.

Médecine : Exploré pour son potentiel à traiter les maladies inflammatoires telles que la polyarthrite rhumatoïde en réduisant les niveaux de PGE2.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et comme composé de référence dans la recherche pharmaceutique

Applications De Recherche Scientifique

PF 9184 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.

Biology: Investigated for its role in modulating inflammatory pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential to treat inflammatory diseases such as rheumatoid arthritis by reducing PGE2 levels.

Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research

Mécanisme D'action

PF 9184 exerce ses effets en inhibant sélectivement la mPGES-1, une enzyme responsable de la conversion de la prostaglandine H2 (PGH2) en PGE2. En bloquant cette conversion, PF 9184 réduit les niveaux de PGE2, atténuant ainsi l’inflammation et la douleur. Le composé n’affecte pas les autres enzymes de la voie de synthèse des prostaglandines, ce qui en fait un inhibiteur hautement spécifique .

Comparaison Avec Des Composés Similaires

Comparative Analysis of PF-9184 and Other mPGES-1 Inhibitors

Trisubstituted Ureas (e.g., Compound 47)

- Potency : Merck Frosst’s trisubstituted urea derivatives, such as Compound 47, demonstrate high activity in cell-free enzymatic assays (IC₅₀ < 0.1 µM) and selectivity in human whole blood assays .

- Mechanistic Profile : Unlike this compound, Compound 47 retains efficacy in whole blood, suggesting better bioavailability or target engagement in complex biological matrices .

- Limitations: No in vivo data are reported, leaving questions about cross-species applicability.

Carbazole Anilides (e.g., AF3442)

- Potency : AF3442 inhibits recombinant mPGES-1 with an IC₅₀ of 0.06 µM, outperforming this compound in enzymatic assays .

- Selectivity: In LPS-stimulated human monocytes, AF3442 suppresses PGE₂ without altering COX-1/COX-2-derived prostaglandins (e.g., TXB₂, PGF₂α) .

- In Vivo Potential: AF3442 inhibits PGE₂ in human whole blood, but its efficacy in animal models remains unvalidated .

Pirinixic Acid Derivatives

- Dual Inhibition : These compounds inhibit both mPGES-1 and 5-lipoxygenase (5-LOX), broadening their anti-inflammatory scope compared to this compound’s single-target action .

- Trade-offs : Dual inhibition may increase off-target risks, whereas this compound’s selectivity minimizes interference with other prostaglandin pathways .

MF63

- Species Specificity : this compound’s human-specific activity contrasts with MF63’s broader cross-species applicability .

Data Table: Key Pharmacological Parameters

| Compound | Target | IC₅₀ (mPGES-1) | Selectivity (vs. COX-1/COX-2) | Cellular Efficacy (IC₅₀) | In Vivo Efficacy |

|---|---|---|---|---|---|

| This compound | mPGES-1 | 16.5 nM | >6,500-fold | 0.5–5 µM (PGE₂) | Limited in rats |

| AF3442 | mPGES-1 | 0.06 µM | Not reported | 0.1–1 µM (PGE₂) | Not tested |

| Compound 47 | mPGES-1 | <0.1 µM | High (whole blood) | <0.1 µM (cell-free) | Not reported |

| MF63 | mPGES-1 | Not reported | Moderate | Not reported | Effective |

Research Findings and Limitations

- This compound’s Advantages: Unparalleled selectivity for human mPGES-1 over COX isoforms . Short-term suppression of PGE₂ in clinically relevant cells (e.g., synovial fibroblasts) .

- Challenges :

- Competitors’ Edge :

- AF3442’s superior enzymatic potency and MF63’s proven in vivo efficacy highlight areas for this compound optimization .

Activité Biologique

PF-9184, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), has garnered attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different models, and implications for future research.

This compound specifically inhibits mPGES-1, an enzyme responsible for converting PGH2 to prostaglandin E2 (PGE2), a pro-inflammatory mediator. By inhibiting this enzyme, this compound effectively reduces PGE2 levels, which are implicated in various inflammatory conditions. The compound exhibits an IC50 value of approximately 16.5 nM for human mPGES-1, demonstrating its potency as an inhibitor .

Efficacy in In Vitro Studies

In vitro studies have demonstrated that this compound can significantly decrease PGE2 production in various cell lines. For instance, fibroblast cell lines treated with inflammatory stimuli showed a marked reduction in PGE2 levels when exposed to this compound. This effect was observed across multiple concentrations, confirming the dose-dependent nature of the compound's action .

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 Value (nM) |

|---|---|

| Human mPGES-1 | 16.5 |

| RAW264.7 (LPS Stimulated) | 1600 |

| Primary Human Fibroblasts | 1080 |

Data compiled from various studies assessing the inhibitory effects of this compound on PGE2 production.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models:

- Inflammatory Disease Models : In animal models of arthritis, this compound administration resulted in reduced inflammation and joint damage, correlating with decreased PGE2 levels in synovial fluid.

- Cancer Research : Preliminary findings suggest that this compound may have anti-tumor effects due to its ability to modulate inflammatory pathways that promote tumor growth. In vitro studies indicated that cancer cell lines exposed to this compound showed reduced proliferation rates and increased apoptosis .

- Metabolomics Analysis : A comprehensive metabolomics study revealed that treatment with this compound altered the metabolic profiles of treated cells, indicating a broader impact on cellular metabolism beyond just PGE2 inhibition .

Potential Applications

Given its mechanism of action and biological activity, this compound holds promise for treating various conditions characterized by excessive inflammation, including:

- Rheumatoid Arthritis : By reducing PGE2 levels, this compound may alleviate symptoms associated with this chronic inflammatory condition.

- Cancer Therapy : Targeting inflammatory pathways could enhance the efficacy of existing cancer treatments or serve as a standalone therapy in certain contexts.

Q & A

Basic Research Questions

Q. What are the standard in vitro assays to evaluate mPGES-1 inhibition by PF-9184?

this compound's inhibitory activity on human mPGES-1 is typically assessed using IL-1β-stimulated cellular models (e.g., synovial fibroblasts or monocytes) to measure PGE2 synthesis via ELISA or LC-MS. The compound’s IC50 (16.5 nM) is determined by dose-response curves under controlled conditions, with validation against recombinant mPGES-1 in enzyme assays .

Q. How can researchers confirm the selectivity of this compound against related enzymes like COX-1/2?

Co-administration experiments with COX inhibitors (e.g., Pranoprofen) are recommended to isolate mPGES-1-specific effects. This compound’s selectivity is validated by comparing its IC50 against COX isoforms in parallel assays. For example, in human whole blood models, this compound suppresses PGE2 without altering thromboxane B2 (TXB2) or 6-keto PGF1α, confirming minimal off-target effects on COX pathways .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s time-dependent inhibition of prostaglandins?

In IL-1β-stimulated synovial fibroblasts, this compound initially reduces PGE2 but unexpectedly inhibits 6-keto PGF1α after prolonged exposure. This suggests feedback regulation of COX-2 or mPGES-1 expression. To resolve this, researchers should:

- Perform time-course experiments with multi-prostaglandin profiling.

- Use RNA/protein analysis to track enzyme expression changes.

- Compare results across cell types (e.g., monocytes vs. fibroblasts) to identify context-dependent mechanisms .

Q. Why does this compound exhibit species-specific efficacy, and how can this challenge be mitigated in preclinical studies?

this compound shows weak inhibition of rat mPGES-1, limiting its utility in rodent inflammation models. To overcome this:

- Use humanized transgenic animal models or primary human cells.

- Validate cross-species activity via comparative enzyme assays.

- Prioritize in vitro human tissue models (e.g., LPS-stimulated monocytes) for mechanistic studies .

Q. What methodological considerations are critical for optimizing in vivo efficacy studies of this compound?

- Dosing protocol: Short-term administration may avoid compensatory prostaglandin pathways.

- Biomarker selection: Monitor PGE2, TXB2, and 6-keto PGF1α to assess specificity.

- Model relevance: Use disease-specific models (e.g., rheumatoid arthritis) with human mPGES-1 overexpression .

Q. Data Contradiction and Analysis

Q. How can researchers differentiate between assay artifacts and true biological effects when this compound inhibits non-target prostaglandins?

- Control experiments: Include mPGES-1 knockout cells or siRNA-treated samples.

- Enzyme activity assays: Test this compound’s direct effect on terminal synthases (e.g., PGIS for 6-keto PGF1α).

- Pathway mapping: Use metabolomics to track arachidonic acid flux and identify off-target nodes .

Q. Methodological Recommendations

- Experimental design: Use factorial designs to test this compound interactions with IL-1β, TNF-α, or other inflammatory stimuli.

- Data validation: Replicate findings in ≥3 independent cell batches to account for donor variability.

- Ethical compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .

Propriétés

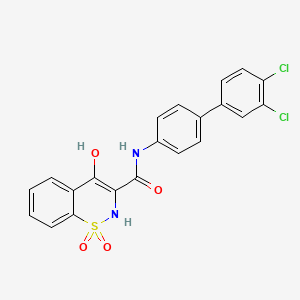

IUPAC Name |

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACSWBJQLLJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.